molecular formula C17H22F2N4O3 B6973154 N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide

N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide

Cat. No.: B6973154
M. Wt: 368.4 g/mol
InChI Key: KXILZGAOMKMOTQ-UHFFFAOYSA-N
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Description

N-[5-(Difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide is a complex organic compound known for its diverse applications in chemistry and biology. The structure consists of multiple functional groups, including a pyrazole ring, a piperidine ring, and a furan ring, making it a highly versatile molecule.

Properties

IUPAC Name

N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4O3/c1-10-6-7-23(12(8-10)13-5-4-11(2)25-13)17(24)20-14-9-15(22(3)21-14)26-16(18)19/h4-5,9-10,12,16H,6-8H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXILZGAOMKMOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C2=CC=C(O2)C)C(=O)NC3=NN(C(=C3)OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic synthesis process. The synthesis begins with the construction of the pyrazole and furan rings. These rings are then linked through a piperidine intermediary using various chemical reagents and catalysts. Typical reaction conditions involve the use of organic solvents like dichloromethane or ethanol, under controlled temperatures ranging from 20°C to 80°C.

Industrial Production Methods

Industrial-scale production leverages similar synthetic routes but optimizes them for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are employed to scale up the process, ensuring consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, particularly at the furan ring, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: The compound can be reduced at various points, such as the piperidine ring, resulting in secondary amines.

  • Substitution: Substitution reactions, especially nucleophilic substitution at the pyrazole ring, are common.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Solvents: Dichloromethane, ethanol, acetonitrile.

  • Catalysts: Palladium on carbon (Pd/C), Platinum dioxide (PtO₂).

Major Products

Major products of these reactions include various derivatives of the original compound with modifications at the pyrazole, piperidine, or furan rings, leading to enhanced or altered biological activities.

Scientific Research Applications

This compound has a wide range of scientific research applications:

  • Chemistry: Used as a building block in the synthesis of complex molecules for drug discovery.

  • Biology: Investigated for its potential as an enzyme inhibitor, affecting key biological pathways.

  • Medicine: Explored for its therapeutic potential in treating conditions like inflammation and cancer.

  • Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide exerts its effects involves:

  • Molecular Targets: It interacts with specific enzymes and receptors in biological systems, inhibiting or modulating their activity.

  • Pathways: The compound affects signaling pathways that control cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Uniqueness and List of Similar Compounds

Compared to similar compounds, it stands out due to its specific functional groups and their synergistic effects. Similar compounds include:

  • N-[4-(Difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.

  • N-[5-(Trifluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.

  • N-[5-(Difluoromethoxy)-2-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.

The differences in functional groups, such as fluorine substitution patterns, contribute to varied biological activities and applications.

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